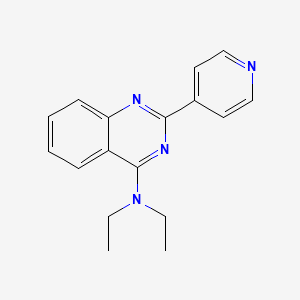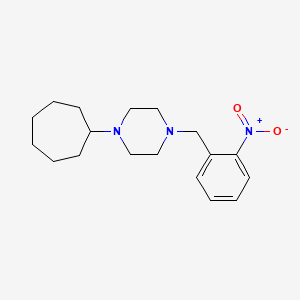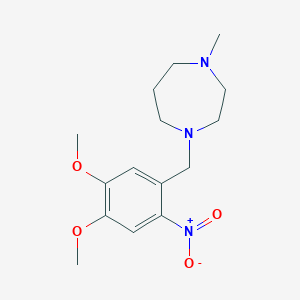
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide (CCB) is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of hydrazide derivatives and has shown promising results in various scientific studies.
Mécanisme D'action
The mechanism of action of 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide is not yet fully understood. However, it has been suggested that 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide may inhibit the activity of certain enzymes involved in inflammation and cancer cell growth. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to exhibit anti-tumor effects by inhibiting the growth and proliferation of cancer cells. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been shown to reduce blood glucose levels in diabetic rats, suggesting its potential use as an anti-diabetic agent.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has several advantages for lab experiments. It is a stable compound and can be easily synthesized in large quantities. It has also been shown to exhibit low toxicity in animal studies. However, 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has some limitations, as its mechanism of action is not yet fully understood. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for the study of 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide. Further studies are needed to elucidate its mechanism of action and potential therapeutic applications. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide could be studied for its potential use in the treatment of various inflammatory and autoimmune diseases. It could also be studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. Further studies are also needed to determine the optimal dosage and administration of 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide for therapeutic use.
Méthodes De Synthèse
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide can be synthesized by reacting 2-chlorobenzohydrazide with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide as a white crystalline solid.
Applications De Recherche Scientifique
2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has been studied for its potential therapeutic applications in various scientific studies. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties. 2-chloro-N'-(cyclohexylcarbonyl)benzohydrazide has also been studied for its potential use as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBNHMOSXUDISX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(cyclohexanecarbonyl)benzohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)
![1-[2-(2,4-dichlorophenoxy)ethyl]-2(1H)-pyridinone](/img/structure/B5784256.png)
![2-(2-methoxyphenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5784278.png)
![benzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5784283.png)

![O-methyl [(3-chloro-1-benzothien-2-yl)carbonyl]thiocarbamate](/img/structure/B5784307.png)
![1-{3-[(4-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5784308.png)
![3,5-dichloro-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784309.png)